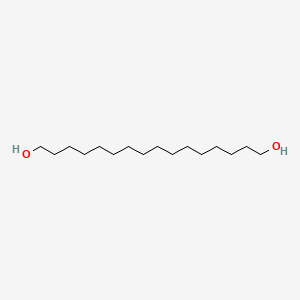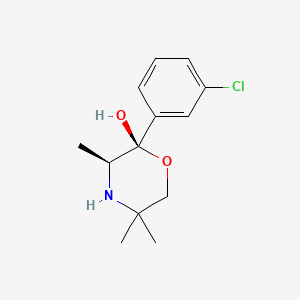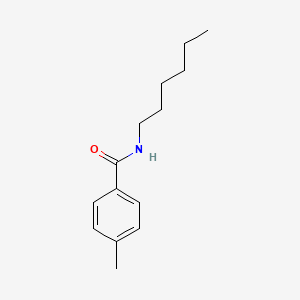
4-Hydroxy-8-nitroquinoline
Übersicht
Beschreibung
4-Hydroxy-8-nitroquinoline is a compound that has been used in the synthesis of novel CO2-soluble 8-hydroxyquinoline chelating agents . It is an effective antimicrobial, anti-inflammatory, and anticancer agent . It has been approved for use in the treatment of diseases .
Synthesis Analysis
The conditions for the nitrosation and oxidation of the 8-hydroxyquinoline (concentration of nitric acid, temperature, and reaction time) were optimized . A method for purifying the target compound is also presented .Molecular Structure Analysis
The molecular formula of 4-Hydroxy-8-nitroquinoline is C9H6N2O3 . The InChI code is 1S/C9H6N2O3/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8/h1-5,12H .Chemical Reactions Analysis
The photochemistry of 8-hydroxy-5-nitroquinoline in acetonitrile was investigated using transient absorption and time-resolved resonance Raman spectroscopies . The Tn state NO2-QN-OH is generated in 0.8 ps via an ultrafast ISC, followed by the IC in 8.5 ps to produce the T1 state .Physical And Chemical Properties Analysis
The melting point of 4-Hydroxy-8-nitroquinoline is 181-183 °C (lit.) . It is very slightly soluble in alcohol and diethyl ether, but freely soluble in hot hydrochloric acid .Wissenschaftliche Forschungsanwendungen
Photoreactivity and Proton Transfer
- Excited State Proton Transfer : 8-Hydroxy-5-nitroquinoline (analogous to 4-Hydroxy-8-nitroquinoline) demonstrates notable properties in its triplet state. When excited, it undergoes intramolecular proton transfer. This reaction was observed in a polar aprotic solvent, indicating unique photoreactive properties (Wang et al., 2022).
Antimicrobial and Anti-Inflammatory Applications
- Antimicrobial Properties : Nitroxoline, a derivative of 8-hydroxyquinoline, shows effectiveness against fungi, Mycoplasma, and certain bacteria. It's been used since the 1960s for treating urinary tract infections and has gained renewed interest due to its broad spectrum of activity (Bergogne-Bérézin et al., 1987).
- Inhibition of Bacterial Adherence : Nitroxoline also inhibits bacterial adherence to epithelial cells and urinary catheter surfaces, suggesting its utility in preventing urinary tract infections and bacteriuria associated with catheter use (Bourlioux et al., 1989).
Anticancer Potential
- Cytotoxicity Against Cancer Cells : 8-Hydroxy-5-nitroquinoline has shown pronounced cytotoxicity against human cancer cell lines. It is more potent than some of its analogs and may be useful in cancer treatment due to its ability to generate reactive oxygen species, especially when enhanced by copper (Jiang et al., 2011).
Neuroprotective and Antidiabetic Effects
- Protective Effects in Neuroblastoma Cells : Derivatives of 8-hydroxyquinoline, including 8-hydroxy-5-nitroquinoline, have shown protective effects against high glucose toxicity in human neuroblastoma cells. They impact pathways related to cell death, suggesting potential for therapeutic development in neurodegenerative and diabetic conditions (Suwanjang et al., 2016).
Spectroscopic Properties and Quantum Chemical Investigations
- Spectroscopic Characterization : Detailed spectroscopic andcomputational studies of 8-hydroxy-5-nitroquinoline have been performed. These include IR and FT-Raman spectroscopy, and density functional theory (DFT) calculations. Such studies are crucial for understanding the molecular structure and reactive properties of the compound, which can be pivotal in the development of new materials and drugs (Arjunan et al., 2012).
Mutagenicity and Carcinogenicity
- Mutagenic Spectrum in Organisms : Studies on the mutagenic spectrum of related compounds, like 4-Nitroquinoline 1-oxide, in various organisms like bacteria, fungi, and Aspergillus nidulans, indicate that these compounds can induce mutations through the formation of bulky purine adducts. This aspect is significant for understanding the genotoxic potential of such compounds (Downes et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
Eigenschaften
IUPAC Name |
8-nitro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-4-5-10-9-6(8)2-1-3-7(9)11(13)14/h1-5H,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLGHJCPFCGNEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50946641 | |
| Record name | 8-Nitroquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-8-nitroquinoline | |
CAS RN |
23432-46-4, 23833-95-6 | |
| Record name | 8-Nitro-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23432-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC149795 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Nitroquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/no-structure.png)


![[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol](/img/structure/B3421906.png)






